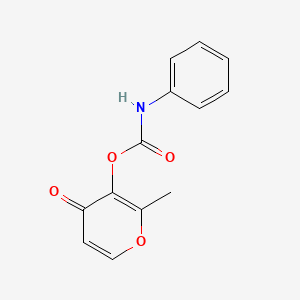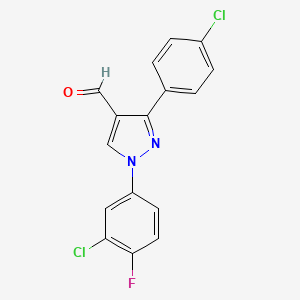
2,4-Dimethylbenzaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylbenzaldehyde oxime is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde, where the aldehyde group is converted into an oxime group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylbenzaldehyde oxime can be synthesized through the reaction of 2,4-dimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically involves mixing the aldehyde with hydroxylamine hydrochloride in an aqueous or alcoholic medium, followed by the addition of a base such as sodium hydroxide to facilitate the formation of the oxime .
Industrial Production Methods: Industrial production of oximes often involves similar methods but on a larger scale. The use of microwave irradiation and dry media conditions has been reported to enhance the efficiency and yield of oxime synthesis. This method involves the reaction of hydroxylamine hydrochloride with aldehydes under microwave irradiation, resulting in high yields of the desired oxime .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylbenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of oximes can lead to the formation of amines.
Substitution: Oximes can participate in substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in ethyl acetate at room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent such as ethanol or tetrahydrofuran.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitriles.
Reduction: Amines.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
2,4-Dimethylbenzaldehyde oxime has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-dimethylbenzaldehyde oxime involves its ability to form stable complexes with various molecular targets. For example, in the reactivation of acetylcholinesterase, the oxime group interacts with the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity . This mechanism is crucial in the development of antidotes for organophosphate poisoning.
Comparison with Similar Compounds
- Benzaldehyde oxime
- 4-Methylbenzaldehyde oxime
- 2,6-Dimethylbenzaldehyde oxime
Comparison: 2,4-Dimethylbenzaldehyde oxime is unique due to the presence of two methyl groups at the 2 and 4 positions on the benzene ring. This structural feature can influence its reactivity and the types of reactions it undergoes compared to other benzaldehyde oximes. For instance, the additional methyl groups can provide steric hindrance, affecting the compound’s interaction with reagents and catalysts .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
(NE)-N-[(2,4-dimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)8(2)5-7/h3-6,11H,1-2H3/b10-6+ |
InChI Key |
ZXOXSHIAPHLSAV-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018810.png)


![3-{(5E)-4-oxo-5-[4-oxo-3-(3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2-thioxo-1,3-thiazolidin-3-yl}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12018821.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12018830.png)

![Methyl 4-((E)-{[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazol-5-YL)carbonyl]hydrazono}methyl)benzoate](/img/structure/B12018856.png)
![N'-[(E)-(4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12018864.png)




